8-Methyl-2-azaspiro[4.5]decane
Overview
Description
8-Methyl-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
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Biological Activity
8-Methyl-2-azaspiro[4.5]decane is a bicyclic compound characterized by a spiro structure that includes both nitrogen and carbon atoms. This unique configuration contributes to its diverse biological activities and potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 181.23 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes.
Target Receptors
Research indicates that this compound may interact with delta opioid receptors, similar to other compounds in its class. If it acts as a delta opioid receptor agonist, it could exhibit antinociceptive effects , which may be beneficial in pain management but could also lead to adverse effects such as convulsions.
Biochemical Interactions
The compound has been shown to influence several biochemical pathways:
- Enzyme Interactions : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Cell Signaling Modulation : It may affect cell signaling pathways by binding to receptors or interacting with intracellular signaling molecules, thereby influencing gene expression and cellular metabolism.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the various biological activities associated with this compound and its derivatives.
Anticonvulsant Activity
A study evaluated the anticonvulsant efficacy of several derivatives, including this compound derivatives in models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most active derivatives were effective at doses ranging from 100 mg/kg to 300 mg/kg, indicating significant potential for treating epilepsy .
Antiviral Properties
Another study focused on the antiviral activity of a series of azaspiro compounds against human coronavirus 229E. Compounds with a methyl substituent at the C-2 position were found to be particularly effective, suggesting that structural modifications can enhance antiviral efficacy while maintaining low cytotoxicity .
Myelostimulating Effects
In models of myelodepressive syndromes induced by cyclophosphamide, derivatives of azaspiro compounds exhibited myelostimulating activity, suggesting potential therapeutic applications in hematology for improving bone marrow function.
Properties
IUPAC Name |
8-methyl-2-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9-2-4-10(5-3-9)6-7-11-8-10/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJOFPWLAFWQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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